molecular formula C19H28ClN3O B7632517 N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide

N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide

Cat. No. B7632517
M. Wt: 349.9 g/mol
InChI Key: WWROLFKLPSXHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide, also known as N-(1-(2-chlorophenyl)-3-(4-cyclohexylaminocarbonyl)piperidin-4-yl)-acetamide (CX-717), is a novel compound that has been studied for its potential cognitive enhancing effects. It is a member of the ampakine family of drugs, which are known to modulate the activity of AMPA receptors in the brain.

Mechanism of Action

The mechanism of action of CX-717 is believed to be through the modulation of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain and are involved in various cognitive processes such as learning and memory. CX-717 has been shown to increase the activity of AMPA receptors, leading to an enhancement of synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive enhancing effects, CX-717 has been shown to have other biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine release in the prefrontal cortex, which may contribute to its cognitive enhancing effects. It has also been shown to increase cortical oxygen consumption and glucose utilization, indicating an increase in brain metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using CX-717 in lab experiments is its specificity for AMPA receptors, which allows for the selective modulation of this receptor subtype. Another advantage is its ability to enhance cognitive function without producing the side effects commonly associated with other cognitive enhancers such as amphetamines. However, one limitation is the lack of long-term safety data, as CX-717 is a relatively new compound.

Future Directions

There are several future directions for the research of CX-717. One area of interest is its potential therapeutic use in conditions such as Alzheimer's disease and schizophrenia, where cognitive impairment is a common symptom. Another area of interest is the development of more potent and selective ampakines with fewer side effects. Additionally, the mechanisms underlying the cognitive enhancing effects of CX-717 are not fully understood, and further research is needed to elucidate these mechanisms.

Synthesis Methods

The synthesis of CX-717 involves a multi-step process starting from 2-chlorobenzonitrile. The first step is the conversion of 2-chlorobenzonitrile to 2-chlorophenylacetonitrile using a Grignard reagent. This is followed by the reduction of 2-chlorophenylacetonitrile to 2-chlorophenylacetamide using lithium aluminum hydride. The final step is the coupling of 2-chlorophenylacetamide with cyclohexylamine and acetic anhydride to produce CX-717.

Scientific Research Applications

CX-717 has been studied extensively for its potential cognitive enhancing effects. In animal studies, it has been shown to improve learning and memory in various tasks such as the Morris water maze and the radial arm maze. In human studies, it has been shown to improve working memory and attention in healthy adults and in individuals with schizophrenia.

properties

IUPAC Name

N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClN3O/c1-14(24)21-15-8-10-16(11-9-15)22-17-5-4-12-23(13-17)19-7-3-2-6-18(19)20/h2-3,6-7,15-17,22H,4-5,8-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWROLFKLPSXHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NC2CCCN(C2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[[1-(2-chlorophenyl)piperidin-3-yl]amino]cyclohexyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.